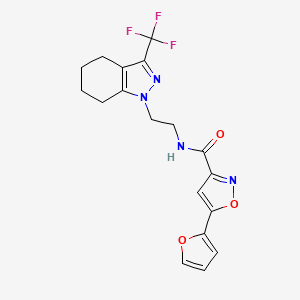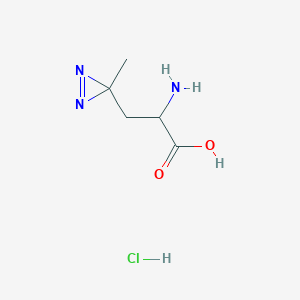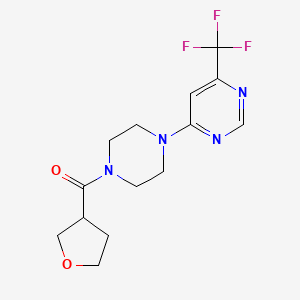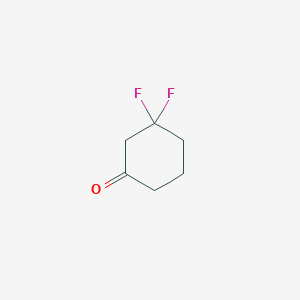
methyl 7-((2,5-difluorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-((2,5-difluorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Several studies have explored the inhibition of PNMT, an enzyme involved in the synthesis of epinephrine from norepinephrine, by derivatives similar to the specified compound. For instance, Grunewald et al. (2005) synthesized a series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, demonstrating remarkable potency and selectivity as PNMT inhibitors. These compounds were also predicted to penetrate the blood-brain barrier due to their calculated log P values, suggesting potential applications in crossing physiological barriers for therapeutic effects G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005.
Aldose Reductase Inhibition with Antioxidant Activity
Alexiou and Demopoulos (2010) reported the synthesis of 2,6-difluorophenol and tetrazole, methylsulfonylamide, and isoxazolidin-3-one phenylsulfonamide derivatives, which were tested in vitro for their potential in addressing long-term diabetic complications. Notably, these compounds exhibited aldose reductase inhibition (ARI) and potent antioxidant activities, highlighting their therapeutic promise in managing diabetic complications P. Alexiou, V. Demopoulos, 2010.
Broad-Spectrum Antibacterial Activity
Hashimoto et al. (2007) described the synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms such as MRSA. The study underscores the importance of such compounds in developing new antibiotics to combat resistance A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007.
Antioxidant, Antifungal, and Antibacterial Activities
Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and evaluated their antioxidant, antifungal, and antibacterial activities. The study highlights the multifaceted potential of such compounds in treating various diseases and conditions L. Jyothish Kumar, V. Vijayakumar, 2017.
CFTR Chloride Channel Gating Potentiation
Suen et al. (2006) synthesized sulfamoyl-4-oxoquinoline-3-carboxamides as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This research offers insights into the therapeutic potential of such compounds in treating cystic fibrosis by modulating chloride channel activity Y. F. Suen, Lori I Robins, Baoxue Yang, A. Verkman, M. Nantz, M. Kurth, 2006.
Eigenschaften
IUPAC Name |
methyl 7-[(2,5-difluorophenyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-18(23)22-7-6-12-2-4-16(9-13(12)10-22)21-27(24,25)11-14-8-15(19)3-5-17(14)20/h2-5,8-9,21H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCCLBJISFKSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)


![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)

![N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2998102.png)



